Imidazolidin-4-one hydrochloride

説明

Significance of the Imidazolidin-4-one (B167674) Scaffold in Heterocyclic Chemistry Research

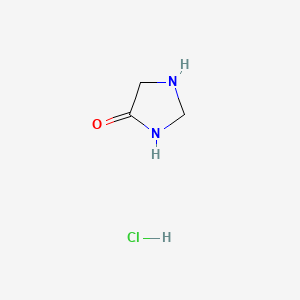

The imidazolidin-4-one scaffold is a five-membered ring containing two nitrogen atoms and a ketone group. This arrangement provides a versatile platform for chemical modifications, making it a cornerstone in the synthesis of a wide array of heterocyclic compounds. nih.govajrconline.org The presence of both hydrogen bond donors and acceptors, along with multiple sites for substitution, allows for the fine-tuning of the molecule's steric and electronic properties. This adaptability is a key reason for its prominence in the development of new chemical entities with diverse applications. researchgate.netmonash.edu

The scaffold's ability to serve as a precursor for more complex molecular architectures further underscores its importance. nih.gov Researchers have utilized the imidazolidin-4-one core to construct fused bicyclic and polycyclic systems, expanding the accessible chemical space for drug discovery and materials science. monash.edu

Historical Context and Evolution of Research on Imidazolidin-4-one Hydrochloride and its Congeners

The study of imidazolidin-4-one and its derivatives has evolved considerably over the decades. Early research focused on the fundamental synthesis and reactivity of this heterocyclic system. scialert.net A significant breakthrough came with the discovery that imidazolidin-4-ones could be readily prepared through the condensation of amino acid amides or their hydrochlorides with carbonyl compounds. researchgate.netresearchgate.net This straightforward synthetic route opened the door for the creation of a vast library of derivatives.

In 2000, the field of organocatalysis was significantly advanced by the use of a chiral imidazolidin-4-one derivative in a highly enantioselective Diels-Alder reaction. nih.gov This demonstrated the potential of these scaffolds to act as metal-free catalysts, a more sustainable and often more selective approach to chemical synthesis. nih.gov Subsequent research has expanded the application of imidazolidin-4-one-based organocatalysts to a variety of other chemical transformations. beilstein-journals.orgresearchgate.net

The following table provides a brief overview of key milestones in the research of imidazolidin-4-one and its derivatives:

| Year | Milestone | Significance |

| 1972 | Discovery of the radioprotective effects of an imidazolidinone derivative. taylorandfrancis.com | Early indication of the biological potential of the scaffold. |

| 1996 | First report of an imidazolidinone derivative as an anti-HIV agent. researchgate.net | Opened avenues for research into antiviral applications. |

| 2000 | Development of a chiral imidazolidinone organocatalyst for the Diels-Alder reaction. nih.gov | A landmark in the field of asymmetric organocatalysis. |

| 2015 | Synthesis of imidazolidin-4-one derivatives as chemosensitizers for MRSA. researchgate.net | Highlighted the potential to combat antibiotic resistance. |

Scope and Academic Relevance of this compound in Contemporary Chemical Science

The academic relevance of this compound and its congeners remains high due to their broad spectrum of applications. In medicinal chemistry, these compounds are investigated for a wide range of biological activities. ajrconline.org

The versatility of the imidazolidin-4-one scaffold continues to be a major focus of research. Scientists are exploring novel synthetic methodologies to access new derivatives with unique properties. acs.orgucl.ac.be This includes the development of one-pot, multi-component reactions that offer a more efficient and environmentally friendly approach to their synthesis. acs.org Furthermore, the use of imidazolidin-4-ones as precursors for the synthesis of other heterocyclic systems, such as imidazoles and fused bicyclic compounds, is an active area of investigation. monash.edu

The following table summarizes some of the contemporary research applications of the imidazolidin-4-one scaffold:

| Research Area | Application |

| Medicinal Chemistry | Development of agents with a range of biological activities. nih.govajrconline.orgajchem-a.com |

| Organocatalysis | Design of new chiral catalysts for asymmetric synthesis. nih.govbeilstein-journals.org |

| Materials Science | Synthesis of novel polymers and functional materials. beilstein-journals.org |

| Supramolecular Chemistry | Creation of self-assembling systems and molecular receptors. |

| Prodrug Design | Development of systems for the controlled release of active molecules. researchgate.netunifr.ch |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

imidazolidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQHTUPOWLBQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719256 | |

| Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-20-3 | |

| Record name | 4-Imidazolidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazolidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Imidazolidin 4 One Hydrochloride Derivatives

Direct Synthesis Approaches for Imidazolidin-4-ones

Direct synthesis methods provide efficient pathways to the imidazolidin-4-one (B167674) scaffold, often from readily available starting materials. These approaches are characterized by the formation of the heterocyclic ring in a single or a few straightforward steps.

Cyclocondensation Reactions from Amino Acid Amides and Carbonyl Compounds

A prevalent and direct method for synthesizing imidazolidin-4-one derivatives involves the cyclocondensation of amino acid amides or their hydrochloride salts with various carbonyl compounds. researchgate.netresearchgate.net This reaction is typically performed in a suitable solvent, such as methanol (B129727), and may be facilitated by a base like triethylamine (B128534) (TEA) to neutralize the hydrochloride salt. researchgate.netresearchgate.net The use of molecular sieves can also be employed to drive the reaction towards completion by removing the water formed during the condensation. researchgate.net

This versatile method allows for the introduction of a wide range of substituents on the imidazolidin-4-one ring, depending on the choice of the amino acid amide and the carbonyl compound. For instance, the reaction of glycinamide (B1583983) hydrochloride with different ketones and aldehydes can produce a variety of imidazolidin-4-one derivatives. researchgate.net The reaction of N-acylprimaquine with carbonyl compounds like acetone (B3395972), cyclic ketones, and veratraldehyde also falls under this category, leading to the formation of corresponding imidazolidin-4-one derivatives. researchgate.net

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Amino acid amides (or hydrochlorides) | Carbonyl compounds (aldehydes, ketones) | Imidazolidin-4-one derivatives | researchgate.netresearchgate.net |

| Glycinamide hydrochloride | (-)-Menthone | Diastereomeric imidazolidin-4-ones | researchgate.net |

| N-acylprimaquine | Acetone, cyclic ketones, veratraldehyde | Imidazolidin-4-one derivatives of primaquine (B1584692) | researchgate.net |

Tandem Nucleophilic Additions-Decarboxylation-Intramolecular Cyclizations

A one-step synthesis of imidazolidin-4-ones can be achieved through a tandem sequence involving nucleophilic addition, decarboxylation, and intramolecular cyclization. researchgate.netmedipol.edu.tr This methodology has been demonstrated using imines and a Leuchs' anhydride. researchgate.netmedipol.edu.tr Depending on the reaction conditions, specifically the presence or absence of a base, the reaction can yield either the target imidazolidin-4-ones or α-amino acid amide-derived Schiff bases. researchgate.netmedipol.edu.tr The latter can serve as precursors to α-amino acid amides. researchgate.net This approach highlights a sophisticated and efficient route to the imidazolidin-4-one core by combining multiple transformations in a single pot. researchgate.netmedipol.edu.tr

Cyclization by Addition of Nitrogen (e.g., from Schiff Bases)

The formation of the imidazolidin-4-one ring can also be accomplished through the cyclization of Schiff bases. ajchem-a.comiosrjournals.org In one example, Schiff bases derived from the condensation of N-[(4-aminophenyl) carbamothioyl] benzamide (B126) with various aromatic aldehydes undergo cyclization with 2-amino acetic acid (glycine) to yield imidazolinone derivatives. iosrjournals.org Another study describes the cyclization of Schiff base derivatives with glycine (B1666218) to produce new imidazolidin-4-one compounds. ajchem-a.comajchem-a.com This method provides a modular approach where the Schiff base, often prepared in a preceding step, incorporates one of the nitrogen atoms and a part of the carbon backbone of the final heterocyclic ring.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions offer an alternative, albeit less common, pathway to imidazolidin-4-one derivatives. rsc.org These methods involve the rearrangement of a pre-existing ring system to form the desired five-membered imidazolidin-4-one ring. For instance, a sequence involving the ring expansion of 1,2,3,4-tetrahydropyrimidin-2-ones can lead to the formation of tetrahydro-1,3-diazepin-2-ones. rsc.org Subsequent ring contraction of these seven-membered rings can then yield 1-carbamoyl-1H-pyrroles. rsc.org While not a direct synthesis of imidazolidin-4-ones themselves, these methodologies showcase the principle of ring transformation in heterocyclic chemistry, which can be conceptually applied. The Tiffeneau–Demjanov rearrangement, a type of semipinacol rearrangement, is a classic example of a reaction that can lead to ring expansion or contraction. wikipedia.org

Dehydrogenative Cyclization Reactions

Dehydrogenative cyclization has emerged as a powerful, atom-economical method for the synthesis of imidazolidin-4-ones. rsc.orgrsc.org This approach involves the formation of a C-N bond through an intramolecular oxidation process. For example, N-acyl dipeptide esters can be converted to imidazolidin-4-ones in the presence of an oxidant like tert-butyl hydroperoxide and a catalyst such as potassium iodide. rsc.orgrsc.org This reaction proceeds under mild conditions and offers good yields. rsc.org Another strategy involves the iodine-catalyzed intramolecular N-H/C(sp3)-H activation of α-amino acid derivatives under visible light irradiation, which also affords a variety of 4-imidazolidinone derivatives. researchgate.net These methods are attractive due to their efficiency and often environmentally friendly nature. rsc.org

| Starting Material | Reagents | Product | Key Feature | Reference |

| N-acyl dipeptide esters | tert-butyl hydroperoxide, potassium iodide | Imidazolidin-4-ones | Atom-economical C-N bond formation | rsc.orgrsc.org |

| α-Amino acid derivatives | Iodine catalyst, visible light | 4-Imidazolidinone derivatives | N-H/C(sp3)-H activation | researchgate.net |

Catalyst-Free Synthesis Protocols

In the pursuit of greener and more sustainable chemical processes, catalyst-free synthesis protocols for imidazolidin-4-ones have been developed. rsc.orgresearchgate.net These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal heating or microwave irradiation, and can be performed in the absence of a solvent. researchgate.net For example, a series of 1,3,4-trisubstituted imidazolidines have been synthesized in high yields through a multicomponent reaction of monophenacyl anilines, aromatic amines, and formaldehyde (B43269) in refluxing ethanol (B145695) without a catalyst. rsc.org Another reported method involves the reaction of N,N-disubstituted thioureas with dialkyl acetylene (B1199291) dicarboxylates at room temperature under catalyst-free conditions to produce rhodanine-based hybrid derivatives, which can then be further reacted to form imidazolidinone-rhodanine hybrids. researchgate.net These catalyst-free approaches offer advantages in terms of reduced cost, simplified purification procedures, and minimized environmental impact. rsc.org

Asymmetric Synthesis of Chiral Imidazolidin-4-one Hydrochloride Derivatives

The synthesis of chiral this compound derivatives with high enantiomeric purity is a cornerstone of asymmetric catalysis. These methodologies allow for the precise construction of stereocenters, a critical aspect in the preparation of biologically active compounds.

Organocatalytic Asymmetric Methodologies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a sustainable alternative to traditional metal-based catalysts. Chiral imidazolidin-4-ones, particularly those developed by MacMillan and coworkers, are at the forefront of this field. researchgate.net These catalysts operate through the formation of a chiral iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, thereby activating it towards nucleophilic attack. walisongo.ac.idcaltech.edu This activation strategy has been successfully applied to a variety of enantioselective transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. beilstein-journals.org

The first-generation MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylthis compound, is a prime example of this class of organocatalysts. ontosight.ai Its effectiveness stems from the rigid imidazolidinone backbone which effectively shields one face of the iminium ion, directing the approach of the nucleophile to the opposite face and thus controlling the stereochemical outcome of the reaction. ontosight.ai Kinetic studies have highlighted the crucial role of the acid co-catalyst in enhancing both the reactivity and enantioselectivity of these transformations. caltech.edu The development of second-generation catalysts has further expanded the scope of these reactions, enabling a wider range of substrates to be used with excellent selectivity. caltech.edu

The immobilization of these catalysts on solid supports, such as hyperbranched polyglycerol or mesocellular foams, has also been explored to facilitate catalyst recovery and reuse, a key aspect for industrial applications. beilstein-journals.orgresearchgate.net

Diastereoselective Synthesis and Stereocontrol

The control of diastereoselectivity is paramount when multiple stereocenters are formed in a single reaction. In the context of imidazolidin-4-one synthesis, diastereocontrol can be achieved through various strategies. One approach involves the [3+2] cycloaddition reaction between azomethine ylides and imines. For instance, the reaction of N-tosylaziridine 2,2-dicarboxylates with trans-imines, catalyzed by a Lewis acid like AgOTf, leads to the formation of trans-2,5-disubstituted imidazolidines with high diastereoselectivity. nih.govrsc.org The stereochemical outcome is dictated by the S-shaped conformation of the azomethine ylide intermediate. nih.govrsc.org

Similarly, the reaction of aziridines with imines catalyzed by Y(OTf)₃ can produce imidazolidines with diastereomeric ratios ranging from 1:1 to over 50:1, demonstrating the significant influence of the catalyst and substrates on stereocontrol. nih.gov Chiral Brønsted acids have also been employed to catalyze the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines, affording chiral imidazolidines with high levels of both diastereoselectivity and enantioselectivity. nih.govrsc.org

The inherent chirality of the starting materials, often amino acid derivatives, plays a crucial role in directing the stereochemical course of these reactions. walisongo.ac.id

Influence of Chiral Starting Materials (e.g., Amino Acid Derivatives)

The use of readily available and optically pure amino acids as starting materials is a cornerstone of the asymmetric synthesis of imidazolidin-4-one derivatives. nih.gov The inherent chirality of the amino acid is transferred to the resulting imidazolidin-4-one scaffold, which then serves as a chiral controller in subsequent reactions. walisongo.ac.id

For example, (S)-tyrosine methyl ester hydrochloride can be converted into a modified imidazolidin-4-one catalyst. beilstein-journals.orgresearchgate.net The synthesis involves the reaction of the amino acid derivative with an amine, followed by cyclization with an acetone equivalent in the presence of an acid catalyst like PTSA. beilstein-journals.org This strategy allows for the incorporation of various functionalities into the catalyst structure, enabling fine-tuning of its steric and electronic properties.

An iodine-catalyzed intramolecular N-H/C(sp³)-H activation of amino acid derivatives provides another efficient route to chiral 4-imidazolidinones. nih.gov This method, which proceeds under visible light irradiation, tolerates a variety of functional groups and allows for the amination of both secondary and tertiary C(sp³)-H bonds. nih.gov The facile nature of imidazolidin-4-one ring cyclization and opening has also been exploited in the synthesis of modified amino acids, where the imidazolidin-4-one acts as a chiral auxiliary to control stereoselective alkylation or substitution at the α-carbon. semanticscholar.org

Functionalization and Derivatization Strategies

The ability to modify the imidazolidin-4-one core at various positions is crucial for expanding its utility in catalysis and medicinal chemistry. These modifications allow for the systematic investigation of structure-activity relationships and the optimization of catalyst performance.

N-Substitution Reactions

The nitrogen atoms of the imidazolidin-4-one ring are common sites for functionalization. N-substitution can be achieved through various methods, including alkylation and arylation. For example, in the synthesis of certain imidazolidine-2,4-dione derivatives, the nitrogen at the 3-position is substituted by reacting the corresponding precursor with an alkyl or phenyl isocyanate/isothiocyanate. ucl.ac.be

In other instances, N-substitution is introduced early in the synthetic sequence. The condensation of N-substituted α-amino amides with aldehydes is a direct method for preparing N-substituted imidazolidin-4-ones. researchgate.net The choice of the N-substituent can significantly impact the properties of the resulting molecule, including its catalytic activity and solubility.

The table below showcases examples of N-substituted imidazolidin-4-one derivatives and their synthetic precursors.

| Precursor 1 | Precursor 2 | N-Substituent | Resulting Compound Class |

| Phenylglycine methyl ester | Phenyl isocyanate | Phenyl | 3-Substituted 5-phenylimidazolidine-2,4-dione |

| Phenylglycine methyl ester | Alkyl isocyanate | Alkyl | 3-Substituted 5-phenylimidazolidine-2,4-dione |

| N-substituted α-amino amide | Aldehyde | Varied | N-substituted imidazolidin-4-ones |

C-Substitution Reactions at Various Ring Positions

Substitution at the carbon atoms of the imidazolidin-4-one ring, particularly at the C2 and C5 positions, is essential for creating structural diversity and modulating the steric and electronic environment of the catalyst. The C5 position is often substituted by using a corresponding α-amino acid as the starting material. ontosight.ai The substituent at this position plays a critical role in creating the chiral pocket of the catalyst.

The C2 position is typically derived from the aldehyde or ketone used in the cyclization step. semanticscholar.org By varying the carbonyl component, a wide range of substituents can be introduced at this position. For example, the reaction of an aminoacetamide with pivaldehyde leads to a 2-tert-butylimidazolidin-4-one. semanticscholar.org

Furthermore, stereoselective substitution at the C5 position can be achieved after the formation of the imidazolidin-4-one ring. By protecting the ring and then using a strong base like lithium diisopropylamide, an electrophile can be introduced in a highly stereoselective manner. semanticscholar.org This methodology allows for the synthesis of α,α-disubstituted amino acids after deprotection and hydrolysis. semanticscholar.org

The following table summarizes the introduction of substituents at different carbon positions of the imidazolidin-4-one ring.

| Ring Position | Method of Substitution | Example Precursors | Resulting Substituent |

| C5 | Use of substituted α-amino acid | Phenylalanine | Benzyl |

| C2 | Condensation with a carbonyl compound | Pivaldehyde | tert-Butyl |

| C5 (post-cyclization) | Deprotonation and alkylation | Imidazolidin-4-one, LDA, Electrophile | Varied Alkyl Groups |

Dimerization Approaches for Enhanced Bioactivity

Dimerization has emerged as a promising strategy to amplify the biological efficacy of imidazolidin-4-one derivatives, particularly in the development of novel antibacterial agents. nih.govresearchgate.net By mimicking the amphipathic structures of host defense peptides (HDPs), researchers have successfully synthesized bis-cyclic imidazolidin-4-one derivatives with potent and broad-spectrum antibacterial activity. nih.govresearchgate.net This approach involves introducing both cationic and hydrophobic groups onto the imidazolidin-4-one scaffold, followed by dimerization. nih.govresearchgate.net

A general synthetic route to these dimeric compounds involves coupling a suitable imidazolidin-4-one building block with a diamine linker, such as benzene-1,4-diamine, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Subsequent deprotection and reaction steps lead to the formation of the final dimeric structures. nih.gov

Table 1: Synthesis of Dimeric Imidazolidin-4-one Derivatives

| Step | Description | Reagents |

|---|---|---|

| 1 | Coupling | Building block a, benzene-1,4-diamine, HATU |

| 2 | Deprotection | Diethylamine |

| 3 | Alkylation | Alkyl chloride |

| 4 | Ring Formation | Paraformaldehyde, K2CO3 |

This table outlines the general synthetic sequence for producing dimeric imidazolidin-4-one derivatives. nih.gov

Studies have shown that the antibacterial activity of these dimers is influenced by the nature of the hydrophobic and hydrophilic groups. nih.gov For instance, a gradual increase in antibacterial activity was observed with an increase in the alkyl chain length from hexanoyl to decanoyl, while longer chains led to a decrease in activity. researchgate.net Mechanistic studies suggest that these compounds exert their bactericidal effect by disrupting the cell membrane, analogous to the action of HDPs. nih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, environmentally benign methods for the synthesis of imidazolidin-4-one derivatives have been developed, focusing on the reduction or elimination of hazardous solvents and the use of energy-efficient techniques.

Microwave irradiation has proven to be a highly effective tool for accelerating the synthesis of imidazolidin-4-ones. clockss.orgresearchgate.netresearchgate.netresearchgate.netuokerbala.edu.iq This technique significantly reduces reaction times compared to conventional heating methods. clockss.orgresearchgate.net For example, the reaction of N-substituted α-amino amides with aldehydes under microwave irradiation can be completed in minutes with good yields, a substantial improvement over the hours required for classical heating. clockss.org

The synthesis of various substituted imidazolidin-4-ones, including those bearing 1,3,4-oxadiazole (B1194373) moieties and bis-imidazolidin-4-ones, has been successfully achieved using microwave-assisted protocols. researchgate.netresearchgate.net These methods are often carried out under solvent-free conditions, further enhancing their green credentials. clockss.orgresearchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 30 min | >90% | clockss.org |

This table compares the reaction times and yields for the synthesis of 1,2,3-trisubstituted imidazolidin-4-ones under different heating conditions.

The synthesis of imidazolidin-4-ones under solvent-free conditions offers significant environmental and economic advantages. clockss.orgresearchgate.netnih.gov These reactions are typically performed by mixing the reactants, such as an amine, ethyl cyanoacetate, and ethyl glycinate (B8599266) hydrochloride, and heating the mixture. nih.gov This one-pot, sequential procedure can produce high yields (90-98%) in a short time frame, avoiding the use of hazardous solvents. nih.gov

The reaction of N-substituted α-amino acid amides and aldehydes under solvent-free conditions, with either classical heating or microwave irradiation, has been shown to produce 1,2,3-trisubstituted imidazolidin-4-ones in good yields. clockss.orgresearchgate.net This eco-friendly approach is a valuable alternative to traditional solvent-based syntheses. clockss.orgresearchgate.netnih.gov

Selectivity in Imidazolidin-4-one Ring Formation

Controlling the regioselectivity and stereoselectivity in the formation of the imidazolidin-4-one ring is crucial for accessing specific isomers with desired biological activities.

The regioselective synthesis of imidazolidin-4-ones can be achieved by carefully choosing the starting materials and reaction conditions. For instance, the condensation of glycine hydroxamic acid with acetone regioselectively yields 3-hydroxy-2,2-dimethylimidazolidin-4-one. researchgate.net Similarly, the reaction of glycine hydroxamic acid with benzaldehyde (B42025) produces 2-phenyl-3-hydroxyimidazolidin-4-one. mathnet.ru

In the synthesis of imidazolidineiminodithiones, the regioselectivity can be controlled by the solvent and catalyst. Using triethylamine as a catalyst in DMF at room temperature allows for the exclusive formation of one regioisomer from the reaction of isothiocyanates with N-arylcyanothioformamides. mdpi.com Quantum chemistry calculations have been employed to rationalize the observed regioselectivity in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, which predominantly yields 4-substituted imidazolidin-2-ones. mdpi.com

The development of stereoselective methods for the synthesis of imidazolidin-4-ones is of great interest for producing enantiomerically pure compounds. While the formation of imidazolidin-4-ones from primaquine derivatives and various carbonyl compounds often results in a mixture of diastereomers, the use of 2-formylbenzoic acid can lead to a stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones. researchgate.net

Palladium-catalyzed carboamination reactions of N-allylureas provide a concise route to substituted imidazolidin-2-ones, generating two bonds and up to two stereocenters in a single step with good to excellent diastereoselectivity. nih.gov Furthermore, base-catalyzed [3+2] and [4+2] annulations of cyclic N-sulfimines with α,β-unsaturated carbonyl compounds have been established as effective methods for the stereoselective synthesis of various imidazolidine (B613845) derivatives. bohrium.com Chiral organocatalysts derived from amino acids have also been successfully employed in stereoselective cycloadditions to produce chiral imidazolidin-4-ones. acs.org

Mechanistic Investigations of Imidazolidin 4 One Hydrochloride Reactivity and Stability

Hydrolysis Mechanisms of Imidazolidin-4-ones in Aqueous Media

The breakdown of imidazolidin-4-ones in aqueous environments is a key aspect of their chemical behavior, influencing their function as prodrugs or in controlled-release systems. mdpi.comnih.gov The hydrolysis is reversible and ultimately leads to the formation of an amino acid amide and a carbonyl compound. mdpi.com The mechanism and rate of this decomposition are highly sensitive to the pH of the medium. nih.govulisboa.pt

Under physiological conditions (pH 7.4), the hydrolysis of imidazolidin-4-ones is reported to proceed through a substitution nucleophilic unimolecular (SN1)-type mechanism. mdpi.comulisboa.pt This pathway involves the rate-determining, unimolecular cleavage of the C(2)–N(3) bond of the imidazolidinone ring. ulisboa.ptresearchgate.net This bond scission results in the formation of a carbocation intermediate, which is then attacked by water to yield the final hydrolysis products. mdpi.comlibretexts.org The mechanism for the decomposition of the protonated form of the imidazolidin-4-one (B167674) is thought to involve a species protonated at the amide-carbonyl oxygen, which precedes the C(2)–N(3) bond cleavage. researchgate.net This is consistent with the general principles of SN1 reactions, where a leaving group departs to form a planar carbocation that is subsequently attacked by a nucleophile. geeksforgeeks.orgmasterorganicchemistry.comsavemyexams.com

In acidic solutions (e.g., pH < 5), the hydrolysis generally follows apparent first-order kinetics. mdpi.comnih.gov Kinetic measurements have also demonstrated that the hydrolysis rates are often independent of the buffer concentration, which indicates an absence of general acid or base catalysis. mdpi.com It has been noted that both the protonated (at acidic pH) and neutral forms of the molecule undergo spontaneous hydrolysis, with the reaction of the protonated species being significantly slower than that of the neutral species at physiological pH. mdpi.com For instance, protonated imidazolidin-4-ones derived from cyclopentanones have been found to be approximately 200 times less reactive than their corresponding neutral forms. mdpi.com

Reaction Kinetics and Thermodynamic Analyses of Imidazolidin-4-one Formation

The formation of imidazolidin-4-ones is typically achieved through the condensation of an amino acid amide, or its hydrochloride salt, with a carbonyl compound like an aldehyde or ketone. mdpi.com This reaction is reversible, existing in a thermodynamic equilibrium with the hydrolysis reaction. mdpi.com

The kinetics of formation can vary depending on the reactants and conditions. For example, the reaction of acetaldehyde (B116499) with di- and tripeptides to form 2-methylimidazolidin-4-one adducts was found to follow second-order kinetics. nih.gov In other systems, such as the base-catalyzed cyclization of 2-(N-benzoylamino)alkanamides, the rate-limiting step is the formation of a tetrahedral intermediate. researchgate.net The electronic effects of substituents on the reactants can influence the reaction rate, as demonstrated by a Hammett reaction constant of ρ = 1.4 for the cyclization of certain benzoylaminocarboxamides. researchgate.net

Proposed Mechanisms for Catalytic Actions Involving Imidazolidin-4-one Derived Species

While imidazolidin-4-one hydrochloride itself is not typically a catalyst, its core structure is central to a well-known class of organocatalysts. Furthermore, related derivatives have shown catalytic activity, suggesting potential mechanisms.

Imidazolidine-4-thiones, the sulfur analogs of imidazolidin-4-ones, have been identified as plausible prebiotic organocatalysts. uni-muenchen.de These compounds have been successfully used to catalyze the α-alkylation of aldehydes, a significant transformation in organic synthesis. uni-muenchen.de This catalytic activity proceeds through the formation of key intermediates like enamines or iminium ions, a common mechanism for many amine-based organocatalysts. This provides a strong model for the potential catalytic action of imidazolidin-4-one derived species.

Additionally, in a biological context, certain imidazolidin-4-one derivatives have been investigated for their ability to sensitize drug-resistant bacteria. nih.gov Molecular docking studies have proposed that these compounds may act by interacting with proteins like MecR1, which is involved in the regulation of antibiotic resistance. nih.gov This interaction suggests a mechanism of modulating a biological pathway, which can be considered a form of catalytic action at a systems level.

Stability Studies of this compound Derivatives

The stability of imidazolidin-4-one derivatives in aqueous solutions and biological media is highly dependent on their molecular structure. researchgate.net Key factors influencing stability include the nature of the substituents on the ring and the parent amino acid and carbonyl precursors. mdpi.com

Studies have shown that N-alkylation or N-acylation at the N(1) position of the ring can significantly enhance hydrolytic stability in both pH 7.4 buffer and human plasma. researchgate.netopen.ac.uk For instance, certain N'-alkylated imidazolidin-4-ones are markedly more stable than the antibacterial agent hetacillin, which has a half-life of about 30 minutes at neutral pH. open.ac.uk The steric properties of the substituents on the amino acid residue adjacent to the N-terminal amino acid are a major determinant of stability. researchgate.net Derivatives synthesized from simple N-alkyl alpha-aminoamides can be exceptionally stable, rendering them useful for slow drug release applications. researchgate.net

The wide range in stability is illustrated by the hydrolysis half-lives of various derivatives at pH 7.4 and 37°C.

| Imidazolidin-4-one derived from Acetone (B3395972) and Dipeptide | Half-life (t1/2) at pH 7.40, 37°C | Source |

|---|---|---|

| Asp-Phe methyl ester | 0.9 hours | researchgate.net |

| Phe-Leu | 3.4 hours | researchgate.net |

| Ala-Ala | 24.6 hours | researchgate.net |

| Ala-Gly | 410 hours | researchgate.net |

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms and stability of imidazolidin-4-one derivatives. researchgate.netiau.iracs.orgnih.gov

These theoretical studies provide support for experimentally proposed mechanisms. For example, computational models are consistent with the SN1-type hydrolysis pathway, suggesting that the decomposition of the protonated imidazolidin-4-one is initiated by protonation at the amide-carbonyl oxygen before the C(2)–N(3) bond breaks. researchgate.net

Extensive ab initio DFT studies have been conducted on specific derivatives, such as 2,2,5,5-tetramethylimidazolidin-4-one (B98882) (TMIO), a precursor for biocidal compounds. acs.orgnih.gov Using the B3LYP/6-311+G(2d,p) level of theory and including solvation effects with models like CPCM, researchers have investigated the thermodynamic and kinetic products of reactions like halogenation. acs.orgnih.gov These studies have also proposed mechanisms for intramolecular rearrangements, such as the migration of a chlorine atom from the N(3) position (the kinetic product) to the N(1) position (the thermodynamic product) on the imidazolidin-4-one ring. acs.orgnih.gov DFT calculations have also been used to determine thermodynamic parameters, such as standard formation enthalpies (ΔH°f), for related structures like 4-aryl-imidazolidin-2,5-diones, providing insight into how different substituents impact the stability of the heterocyclic core. iau.ir

Advanced Spectroscopic and Structural Elucidation of Imidazolidin 4 One Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of imidazolidin-4-one (B167674) derivatives. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be determined.

¹H NMR Applications

Proton (¹H) NMR spectroscopy provides valuable information about the number of different types of protons, their electronic environments, and their proximity to other protons in the imidazolidin-4-one scaffold. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding of protons due to the influence of neighboring atoms and functional groups.

In the ¹H NMR spectrum of imidazolidin-4-one derivatives, the protons of the heterocyclic ring typically appear as distinct signals. For instance, the methylene (B1212753) protons (-CH₂-) within the ring often exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. The N-H protons of the amide and amine functionalities generally appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

For example, in a study of a 6-amino-1,3-dimethyluracil (B104193) derivative incorporating an imidazolidin-4-one ring, a singlet signal observed at δ=3.59 ppm was attributed to the O=C-CH₂ protons of the imidazolidin-4-one ring researchcommons.org. In other substituted derivatives, the α-hydrogen signals have been observed at chemical shifts between δ 4.78 and 4.98 ppm mdpi.com. The protons on aromatic or other substituent groups will have characteristic chemical shifts that aid in the complete structural assignment.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Imidazolidin-4-one Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (imidazolidine ring) | 3.5 - 4.0 | m |

| α-CH (imidazolidine ring) | 4.7 - 5.5 | s or m |

| N-H (amide/amine) | 7.0 - 9.5 | br s |

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the imidazolidin-4-one derivative gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

A key feature in the ¹³C NMR spectrum of imidazolidin-4-one derivatives is the signal for the carbonyl carbon (C=O) of the amide group, which typically appears in the downfield region, around δ 170-175 ppm ajchem-a.com. The carbon atoms of the imidazolidine (B613845) ring also have characteristic chemical shifts. For example, the methylene carbon (-CH₂-) adjacent to a nitrogen atom can appear around δ 47-57 ppm, while the α-carbon can be observed in the range of δ 59-61 ppm mdpi.comajchem-a.com.

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in the Imidazolidin-4-one Ring

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 160 - 175 |

| α-C (adjacent to two N atoms) | 55 - 65 |

2D NMR Techniques for Complex Structures

For more complex imidazolidin-4-one derivatives with extensive substitution or stereochemical ambiguity, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For imidazolidin-4-one hydrochloride, soft ionization techniques such as electrospray ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺.

The mass-to-charge ratio (m/z) of the molecular ion provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

The fragmentation of protonated N-methylimidazolidin-4-one organocatalysts has been studied, revealing characteristic ring cleavage pathways that lead to the formation of iminium ions nih.gov. The fragmentation pattern is often influenced by the substituents on the imidazolidin-4-one core. Common fragmentation pathways involve the cleavage of the bonds adjacent to the heteroatoms and the carbonyl group. The analysis of these fragment ions can help to confirm the structure of the parent molecule and to identify the nature and location of substituents.

Table 3: Potential Fragmentation Patterns in the Mass Spectrum of Imidazolidin-4-one Derivatives

| Fragmentation Process | Neutral Loss |

|---|---|

| α-cleavage adjacent to nitrogen | Alkyl radical |

| Cleavage of the C-N bond | CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the IR spectrum of this compound, several key absorption bands are expected. The presence of the hydrochloride salt will influence the N-H stretching vibrations.

N-H Stretching: The N-H groups of the amide and the protonated amine will exhibit stretching vibrations, typically in the region of 3100-3400 cm⁻¹. These bands are often broad due to hydrogen bonding. In some derivatives, distinct bands for N-H stretching have been observed around 3180-3388 cm⁻¹ ajchem-a.com.

C-H Stretching: The stretching vibrations of aliphatic C-H bonds in the imidazolidine ring are typically observed in the range of 2850-3000 cm⁻¹ ajchem-a.com.

C=O Stretching: The carbonyl group of the amide function gives rise to a strong and characteristic absorption band. For imidazolidin-4-one derivatives, this band is typically found in the region of 1670-1730 cm⁻¹ ajchem-a.com.

C-N Stretching: The stretching vibrations of the C-N bonds within the ring usually appear in the fingerprint region, between 1160 and 1180 cm⁻¹ ajchem-a.com.

Table 4: Characteristic IR Absorption Bands for Imidazolidin-4-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (stretch) | 3100 - 3400 | Medium, often broad |

| C-H (aliphatic stretch) | 2850 - 3000 | Medium |

| C=O (amide stretch) | 1670 - 1730 | Strong |

X-ray Single Crystal Structure Analysis for Absolute Stereochemistry and Conformation

X-ray single crystal structure analysis is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a compound. This destructive method quantitatively determines the mass percentages of specific elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and calculated data serves as crucial evidence for the successful synthesis of the target molecule and is a primary indicator of its purity.

For the parent compound, this compound, the molecular formula is C₃H₇ClN₂O. Based on the atomic masses of its constituent elements, the theoretical elemental composition can be calculated. These theoretical values provide a benchmark against which experimental results are measured.

In the broader context of imidazolidin-4-one derivatives, elemental analysis is routinely employed to confirm the successful incorporation of various substituents onto the core scaffold. Research on series of newly synthesized 4-substituted-imidazolidines has utilized elemental analysis to validate their structures. In these studies, the experimentally observed microanalysis data for carbon, hydrogen, and nitrogen were consistently found to be within ±0.4% of the calculated theoretical values. nih.gov This narrow margin of error is a strong confirmation of the successful synthesis and high purity of the prepared derivatives. nih.gov

The data presented below illustrates the comparison between theoretical and typical experimental findings for this compound and a representative derivative. The close agreement between the "Calculated" and "Found" values underscores the utility of this technique in confirming molecular composition.

Table 1: Elemental Analysis Data for this compound

| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

| This compound | C₃H₇ClN₂O | Calculated | 29.39 | 5.76 | 22.86 |

| Found (Typical) | 29.51 | 5.80 | 22.75 |

Table 2: Representative Elemental Analysis Data for a Substituted Imidazolidin-4-one Derivative

| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

| 3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | C₁₆H₁₄N₂O₂ | Calculated | 72.17 | 5.30 | 10.52 |

| Found (Typical) | 72.05 | 5.35 | 10.48 |

The congruence between the calculated and found percentages, typically within the accepted ±0.4% tolerance, validates the assigned structure and indicates the absence of significant impurities. nih.gov Therefore, elemental analysis remains an indispensable tool in the structural elucidation process for this compound and its diverse derivatives.

Computational and Theoretical Studies on Imidazolidin 4 One Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uobaghdad.edu.iqresearchgate.net It is widely employed to determine the optimized geometry and electronic properties of molecules. DFT calculations have been instrumental in studying imidazolidin-4-one (B167674) derivatives, providing a theoretical foundation to understand their reactivity and interactions. researchgate.net For instance, DFT at the B3LYP/6-311++G (2d, 2p) level of theory is a common approach to calculate the geometrical structure and physical properties of such compounds in different media, including in a vacuum and in solvents. researchgate.netresearchgate.net These calculations help in correlating the structural and electronic parameters of the molecules with their observed activities. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. rsc.orgugm.ac.id The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter; a smaller gap suggests higher reactivity and a greater tendency for electronic overlap, for instance, with a receptor or a metal surface. rsc.org

In studies of imidazolidin-4-one derivatives, HOMO and LUMO distributions are analyzed to identify the active sites for electrophilic and nucleophilic attacks. uobaghdad.edu.iq For example, in one derivative, the HOMO was found to be located on the imidazo[1,2-a]pyridine (B132010) moiety, indicating these are the preferred sites for electrophilic attack. uobaghdad.edu.iq Conversely, the LUMO was distributed around the nitro-phenyl ring, the most planar region of that specific molecule. uobaghdad.edu.iq

The table below presents HOMO-LUMO energy data for various imidazolidin-4-one derivatives as reported in different theoretical studies. This data illustrates how substitutions on the core ring structure influence the electronic properties.

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Study Context |

| (E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one (4b) | - | - | 1.8594 | Ecto-5′-nucleotidase inhibition rsc.org |

| 2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one (4e) | - | - | 1.8878 | Ecto-5′-nucleotidase inhibition rsc.org |

| (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g) | - | - | 2.2287 | Ecto-5′-nucleotidase inhibition rsc.org |

| Isatin-thiohydantoin derivative (IST-02) | - | - | 1.48 | DNA Binding and Cytotoxicity mdpi.com |

This interactive table is based on data from studies on imidazolidin-4-one derivatives. The specific values are dependent on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from computational calculations that illustrate the charge distribution within a molecule. researchgate.net They provide information about charge density, nucleophilic and electrophilic reaction sites, and regions prone to hydrogen bonding interactions. researchgate.net In an MEP map, negative potential regions (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. rsc.org

For derivatives of 2-thioxoimidazolidin-4-one, MEP analysis has shown high negative charge density on nitrogen and oxygen atoms, identifying them as potential electron-donating centers. rsc.org The distribution of electrostatic potential can range significantly, for example, from -0.0853 to 0.0853 esu in one study, highlighting the varied electronic environments within the molecule. rsc.org The knowledge of charge distribution is also critical for developing parameters for polarizable force fields used in more complex simulations. core.ac.uk Hirshfeld-I charges, derived from DFT calculations, are one method used to quantify the atomic charges within a molecule for both isolated and periodic systems. core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of molecules and their dynamic interactions with biological targets, such as proteins or nucleic acids. researchgate.netresearchgate.net

In the context of imidazolidin-4-one derivatives, MD simulations have been employed to understand their mechanism of action as potential therapeutic agents. researchgate.netnih.gov For instance, simulations were used to investigate the interactions of imidazolidin-4-one derivatives with the MecR1 protein, a key component in the antibiotic resistance of Staphylococcus aureus (MRSA). researchgate.netnih.gov These studies helped to postulate that the chemosensitizing actions of the compounds were likely due to interactions with MecR1, rather than another potential target, PBP2a. researchgate.netnih.gov MD simulations can also be used to clarify the adsorption model of inhibitor molecules on a metal surface, such as the flat orientation of an inhibitor on an Fe(110) surface in corrosion studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the properties of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov

For imidazoline (B1206853) derivatives, which share a core structural feature with imidazolidin-4-ones, QSAR studies have been conducted to understand their antihypertensive effects. nih.gov In one such study, a statistically significant model was developed using descriptors like the partial atomic charges of nitrogen atoms in the heterocyclic ring, the distribution coefficient, and the molar refractivity. nih.gov The resulting model (with R² = 0.935) indicated that better binding affinity to I₁-imidazoline receptors is associated with an increase in the distribution coefficient and molar refractivity, and a decrease in the average nitrogen charge. nih.gov Similarly, QSAR models for thiazolidine-4-one derivatives, another related heterocyclic system, have been developed to predict antitubercular activity, identifying descriptors related to polarizability, electronegativity, and surface area as important for activity. nih.gov

Theoretical Prediction of Inhibition Potentials (e.g., Corrosion Inhibition)

Theoretical quantum chemical calculations are widely used to predict the potential of organic molecules, including imidazolidin-4-one derivatives, to act as corrosion inhibitors. uobaghdad.edu.iqtandfonline.com These studies correlate quantum chemical parameters with experimentally observed inhibition efficiencies. researchgate.net The fundamental principle is that the inhibitor molecule adsorbs onto the metal surface, forming a protective film that impedes the corrosion process. tandfonline.comtandfonline.com

DFT calculations can determine properties like EHOMO, ELUMO, the energy gap (ΔE), dipole moment, and Mulliken charges. researchgate.net A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO indicates a propensity to accept electrons from the metal surface. tandfonline.com These donor-acceptor interactions are key to the formation of a stable inhibitor film. tandfonline.com For example, studies on different imidazolidin-4-one derivatives have shown inhibition efficiencies of over 90% in various corrosive media, with theoretical calculations supporting the experimental findings. uobaghdad.edu.iqresearchgate.net

The table below summarizes findings from theoretical studies on the corrosion inhibition potential of imidazolidin-4-one derivatives.

| Inhibitor Derivative | Corrosive Medium | Max Inhibition Efficiency (%) | Key Theoretical Finding |

| 2-[2-(4-Bromo-phenyl)-imidazo[1,2-a]pyridin-3-yl]-3-(4-nitro-phenyl)-imidazolidine-4-one (BPIPNP) | 3.5% NaCl | 90.67 | HOMO located on the imidazo[1,2-a]pyridine moiety, indicating active sites for adsorption. uobaghdad.edu.iqresearchgate.net |

| 2-[2-(4-Bromo-phenyl)-imidazo[1,2-a]pyridin-3-yl]-3-(4-nitro-phenyl)-imidazolidine-4-one (BPIPNP) | 0.5M HCl | 83.52 | Thermodynamic parameters supported a physical adsorption mechanism. uobaghdad.edu.iqresearchgate.net |

| Iimidazolidin 4-one derivative (IMID4) | Sea Water | 89.09 | Higher %IE compared to an Oxazolidin 5-one derivative, supported by quantum chemical calculations. researchgate.net |

| 2-(nitromethylene)imidazolidine (IMD) | 0.1 mol L⁻¹ HCl | >90% (inferred) | Better inhibition than oxazolidine (B1195125) analog explained by donor-acceptor interactions involving heterocyclic nitrogen lone pairs. tandfonline.com |

| 5,5-diphenyl-2-thioxoimidazolidin-4-one (PTI) | 1 M HCl | 99.2 | Quantum chemical calculations and MD simulations agreed well with experimental results. researchgate.netnajah.edu |

This interactive table showcases data for various derivatives of imidazolidin-4-one, highlighting their effectiveness as corrosion inhibitors under different conditions.

Understanding the adsorption mechanism is crucial for explaining how an inhibitor protects a metal surface. Adsorption isotherms are mathematical models that describe the equilibrium between the inhibitor molecules in solution and those adsorbed on the surface. The Langmuir adsorption isotherm is one of the most commonly used models. wikipedia.orglibretexts.org It assumes the formation of a monolayer of the adsorbate on a surface with a finite number of identical and equivalent adsorption sites. wikipedia.orglibretexts.org

In the study of corrosion inhibition by imidazolidin-4-one derivatives, the experimental data often fits well with the Langmuir adsorption model. uobaghdad.edu.iqresearchgate.netresearchgate.netnajah.edu This suggests that the inhibitor molecules form a monolayer on the metal surface, which acts as a barrier to corrosive agents. tandfonline.com The adsorption can be primarily physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor's heteroatoms (like nitrogen and oxygen) and the metal atoms. researchgate.netresearchgate.net Thermodynamic parameters calculated from experimental data can help distinguish between these mechanisms. uobaghdad.edu.iqresearchgate.net Theoretical studies complement this by identifying the specific atoms and orbitals involved in the surface interaction. tandfonline.com

Thermodynamic Parameters of Adsorption

The study of thermodynamic parameters is crucial for understanding the mechanism of adsorption of organic compounds onto surfaces. In the context of imidazolidin-4-one systems, these parameters provide insight into the spontaneity and nature of the interaction, particularly in their application as corrosion inhibitors on metal surfaces like carbon steel. The primary thermodynamic parameters investigated are the Gibbs free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads).

The adsorption process and its mechanism are often elucidated by fitting experimental data to various adsorption isotherms, with the Langmuir isotherm being frequently reported for imidazolidin-4-one derivatives. researchgate.netuobaghdad.edu.iqresearchgate.net This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. mpg.de

Gibbs Free Energy of Adsorption (ΔG°ads)

The standard Gibbs free energy of adsorption is a key indicator of the spontaneity of the adsorption process. A negative value for ΔG°ads signifies that the adsorption of the inhibitor molecules onto the surface is a spontaneous process. researchgate.netresearchgate.net The magnitude of ΔG°ads is also widely used to differentiate between physical adsorption (physisorption) and chemical adsorption (chemisorption). ijs.si

Physisorption involves weaker van der Waals forces between the inhibitor molecules and the metal surface. This process is typically associated with ΔG°ads values that are around -20 kJ/mol or less negative. researchgate.netijs.si

Chemisorption involves the formation of a chemical bond (coordination or covalent) between the inhibitor and the metal surface. This stronger interaction is characterized by ΔG°ads values that are more negative, typically -40 kJ/mol or lower. ijs.si

Studies on various imidazolidin-4-one derivatives have consistently shown negative values for ΔG°ads, confirming the spontaneous nature of their adsorption on carbon steel surfaces. researchgate.netresearchgate.net For instance, investigations into derivatives like 2-[2-(4-Bromo-phenyl)-imidazo[1,2-a]pyridine-3-yl]-3-(4-nitro-phenyl)-imidazolidin-4-one (BPIPNP) and another derivative referred to as IMID4 have supported a physical adsorption mechanism. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq This suggests that their ΔG°ads values fall into the range characteristic of physisorption. researchgate.net

Enthalpy (ΔH°ads) and Entropy (ΔS°ads) of Adsorption

The enthalpy and entropy of adsorption provide further details about the adsorption process. These parameters are often deduced using the fundamental thermodynamic equation:

ΔG°ads = ΔH°ads − TΔS°ads researchgate.net

The enthalpy of adsorption (ΔH°ads) indicates whether the process is endothermic or exothermic. A positive ΔH°ads value suggests that the adsorption is an endothermic process, which is often the case for the adsorption of some imidazolidin-4-one derivatives. researchgate.net An endothermic adsorption process is favored by an increase in temperature.

The entropy of adsorption (ΔS°ads) reflects the change in randomness at the solid-solution interface during adsorption. redalyc.org A negative value for ΔS°ads, as has been reported for imidazolidin-4-one derivatives, indicates a decrease in the degree of freedom as the inhibitor molecules move from the bulk solution to the ordered layer on the metal surface. researchgate.net This ordering is a consequence of the adsorption process restricting the movement of the molecules. researchgate.net

The table below summarizes the characteristics of the thermodynamic parameters for the adsorption of specific imidazolidin-4-one derivatives on carbon steel as reported in computational and experimental studies.

Table 1: Thermodynamic Adsorption Characteristics of Imidazolidin-4-one Derivatives

| Compound | Medium | ΔG°ads | ΔH°ads | ΔS°ads | Adsorption Mechanism |

|---|---|---|---|---|---|

| IMID4 Derivative researchgate.netresearchgate.net | Seawater (3.5% NaCl) | Spontaneous (Negative Value) | Positive (Endothermic) | Negative (Decrease in Randomness) | Physical Adsorption |

| BPIPNP Derivative uobaghdad.edu.iquobaghdad.edu.iq | Salty (3.5% NaCl) & Acidic (0.5M HCl) | Spontaneous (Negative Value) | Not Specified | Not Specified | Physical Adsorption |

Table 2: List of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| Imidazolidin-4-one hydrochloride | This compound |

| BPIPNP | 2-[2-(4-Bromo-phenyl)-imidazo[1,2-a]pyridine-3-yl]-3-(4-nitro-phenyl)-imidazolidin-4-one |

| IMID4 | 2-(2-biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)-3-(4-nitro-phenyl)-imidazolidin-4-one |

Imidazolidin 4 One Hydrochloride in Catalysis Research

Organocatalytic Applications of Imidazolidin-4-one (B167674) Derived Catalysts

Imidazolidin-4-one hydrochloride and its derivatives have emerged as powerful organocatalysts, driving a variety of asymmetric transformations with high efficiency and stereoselectivity. mdpi.commdpi.com These catalysts operate through the formation of key intermediates, such as iminium ions, which activate substrates towards nucleophilic attack. mdpi.comcaltech.eduwalisongo.ac.id Their versatility is demonstrated in a range of reactions, including Diels-Alder cycloadditions and Friedel-Crafts alkylations. researchgate.netcore.ac.uk

Asymmetric Diels-Alder Reactions

Catalysts derived from imidazolidin-4-one are highly effective in promoting asymmetric Diels-Alder reactions. researchgate.netnih.gov These reactions involve the formation of a chiral iminium ion from the catalyst and an α,β-unsaturated aldehyde, which then reacts with a diene. mdpi.comwalisongo.ac.id This activation strategy lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the [4+2] cycloaddition. mdpi.comwalisongo.ac.id

For instance, the reaction between cyclopentadiene (B3395910) and various α,β-unsaturated aldehydes, catalyzed by imidazolidin-4-one derivatives, consistently yields Diels-Alder adducts with high enantioselectivity. researchgate.netnih.gov The use of co-catalysts, such as trifluoroacetic acid (TFA), is often crucial for achieving optimal results. mdpi.comresearchgate.net Researchers have explored various reaction conditions, including the use of ionic liquids as recoverable media, to enhance catalyst performance and reusability. researchgate.net In one study, using a dicationic ionic liquid with an imidazolidin-4-one catalyst for the Diels-Alder reaction of cyclopentadiene and crotonaldehyde (B89634) resulted in a 95% conversion and 87% ee for the endo product. nih.gov

Below is a table summarizing the results of an asymmetric Diels-Alder reaction using a polymeric MacMillan catalyst.

Table 1: Asymmetric Diels-Alder Reaction with a Polymeric Imidazolidin-4-one Catalyst

| Entry | Dienophile | Diene | Yield (%) | ee (%) (endo/exo) |

|---|---|---|---|---|

| 1 | Cinnamaldehyde | Cyclopentadiene | 94 | 90 (endo) |

| 2 | Crotonaldehyde | Cyclopentadiene | 95 | 87 (endo) |

| 3 | Acrolein | 1,3-Cyclohexadiene | - | up to 92 (endo) |

Data sourced from multiple studies to illustrate the scope of the reaction. researchgate.netnih.govresearchgate.net Note: Dashes indicate data not specified in the provided sources.

Asymmetric Friedel-Crafts Alkylations

Imidazolidin-4-one derived catalysts are also instrumental in mediating asymmetric Friedel-Crafts alkylations, particularly of electron-rich heterocycles and benzenes with α,β-unsaturated aldehydes. core.ac.ukbeilstein-journals.org The catalytic cycle involves the formation of a chiral iminium ion, which then undergoes a conjugate addition by the nucleophile (e.g., pyrrole (B145914) or indole). core.ac.uk This approach offers excellent regioselectivity, favoring the 1,4-addition pathway. core.ac.uk

A notable application is the alkylation of N-methylpyrrole with various enals. beilstein-journals.orgnih.gov The immobilization of these catalysts on supports like hyperbranched polyglycerol has been shown to yield catalysts with high turnover rates, although sometimes with moderate enantioselectivities. beilstein-journals.orgnih.gov The reaction conditions, including the solvent system and the nature of the acid co-catalyst, significantly influence the reaction's outcome. beilstein-journals.orgnih.gov

The following table presents data from the asymmetric Friedel-Crafts alkylation of N-methylpyrrole with various α,β-unsaturated aldehydes using a hyperbranched polyglycerol-supported imidazolidin-4-one catalyst. beilstein-journals.org

Table 2: Asymmetric Friedel-Crafts Alkylation of N-Methylpyrrole

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | trans-Cinnamaldehyde | 65 | 67 |

| 2 | (E)-2-Methylbut-2-enal | 78 | 60 |

| 3 | (E)-Hex-2-enal | 85 | 62 |

Reaction conditions: aldehyde (1.0 equiv), N-methylpyrrole (5.0 equiv), catalyst (2 mol %), aq TFA (2 mol %), THF/H₂O, 25 °C. beilstein-journals.org

Iminium Ion Activation Mechanisms

The central mechanism underpinning the catalytic activity of this compound in these reactions is iminium ion activation. mdpi.comcaltech.eduwalisongo.ac.id The secondary amine of the imidazolidin-4-one catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. mdpi.comcore.ac.uk This process lowers the energy of the LUMO of the aldehyde, rendering it more susceptible to nucleophilic attack. mdpi.com

In the context of Diels-Alder reactions, this activation facilitates the cycloaddition with a diene. mdpi.comwalisongo.ac.id For Friedel-Crafts alkylations, the activated iminium ion readily undergoes conjugate addition by an electron-rich aromatic or heterocyclic compound. core.ac.uk Following the key carbon-carbon bond-forming step, hydrolysis of the resulting catalyst-bound product regenerates the catalyst and releases the functionalized aldehyde product, thus completing the catalytic cycle. caltech.edu The presence of an acid co-catalyst is often essential to promote the formation and reactivity of the iminium ion. caltech.edu

Prebiotic Organocatalysis and Molecular Evolution

Intriguingly, derivatives of imidazolidin-4-one, specifically imidazolidine-4-thiones, have been investigated as prebiotically plausible organocatalysts. d-nb.infobohrium.comnih.gov These catalysts can be formed from simple, abundant molecules likely present on the early Earth, such as aldehydes, ketones, ammonia, cyanides, and hydrogen sulfide. nih.govcore.ac.uk This suggests a potential role for organocatalysis in the origin of life, facilitating the synthesis of more complex organic molecules from a simple prebiotic feedstock. nih.gov

These imidazolidine-4-thione (B12905619) catalysts have been shown to enable the enantioselective α-alkylation of aldehydes under prebiotic conditions. nih.govcore.ac.uk A remarkable aspect of this system is its potential for molecular evolution. The catalysts can dynamically change their structure by incorporating different aldehyde or ketone building blocks from their environment. d-nb.infobohrium.com This adaptability could have allowed for the selection and amplification of catalysts with enhanced activity or selectivity, representing a primitive form of molecular evolution. d-nb.info This dynamic system, where the catalyst can modify its own building blocks, provides a pathway for increasing molecular diversity and complexity, a crucial step towards the emergence of functional biomolecules. d-nb.inforesearchgate.net

Catalyst Recycling and Reusability Studies

A significant focus in the application of imidazolidin-4-one derived catalysts is the development of methods for their recovery and reuse, which is crucial for both economic and environmental sustainability. researchgate.netbeilstein-journals.org

Immobilization on Polymeric Supports (e.g., Hyperbranched Polyglycerol)

One effective strategy for catalyst recycling is immobilization onto a solid or soluble support. beilstein-journals.orgresearchgate.net Hyperbranched polyglycerol (hPG) has emerged as a promising soluble polymeric support for imidazolidin-4-one catalysts. beilstein-journals.orgnih.gov These supports offer a high loading capacity for the catalytic units. beilstein-journals.org

In one study, a tyrosine-based imidazolidin-4-one was attached to a hyperbranched polyglycerol support. beilstein-journals.orgnih.gov The resulting catalyst was tested in the asymmetric Friedel-Crafts alkylation of N-methylpyrrole with α,β-unsaturated aldehydes. beilstein-journals.orgnih.gov The immobilized catalyst demonstrated excellent turnover rates and, importantly, could be easily recovered from the reaction mixture by selective precipitation with a less polar solvent like diethyl ether. beilstein-journals.org The recovered catalyst could be reused for multiple cycles with only a slight decrease in performance. For example, one such catalyst was reused for three cycles in an asymmetric alkylation reaction, maintaining a constant enantiomeric ratio, although the yield decreased with each cycle. beilstein-journals.org This demonstrates the practical advantage of using polymeric supports for enhancing the reusability of these valuable organocatalysts. beilstein-journals.orggrafiati.com

Table 3: Catalyst Recycling in Asymmetric Friedel-Crafts Alkylation

| Cycle | Yield (%) | ee (%) |

|---|---|---|

| 1 | 65 | 67 |

| 2 | 54 | 65 |

Reaction conditions: trans-cinnamaldehyde (1.0 equiv), N-methylpyrrole (5.0 equiv), hPG-supported catalyst (2 mol %), THF/H₂O, 25 °C, 48 h. beilstein-journals.org

Use of Ionic Liquids for Catalyst Recovery

The recovery and reuse of organocatalysts are critical for sustainable and economically viable chemical processes. Ionic liquids (ILs) have emerged as promising media for the immobilization and recycling of imidazolidin-4-one-based catalysts due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. researchgate.netmdpi.com Research has demonstrated that by using ionic liquids as the reaction medium, the catalyst can be retained in the IL phase while the product can be easily extracted using a suitable organic solvent, allowing for the recycling of the catalyst-IL system. researchgate.net

In the context of asymmetric Diels-Alder reactions, various imidazolium-based ionic liquids have been screened to facilitate the recycling of chiral imidazolidin-4-one catalysts. researchgate.net For instance, the use of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one in different ionic liquids was investigated for the reaction between cyclopentadiene and crotonaldehyde. researchgate.netnih.gov The choice of ionic liquid was found to significantly impact the reaction's yield and enantioselectivity. researchgate.net Good yields and high enantioselectivities were achieved in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆) and 1-butyl-3-methylimidazolium hexafluoroantimonate ([Bmim]SbF₆). researchgate.net Conversely, reactions in 1-butyl-3-methylimidazolium triflate ([Bmim]OTf) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) resulted in low yields and racemic products. researchgate.net The catalyst immobilized in [Bmim]PF₆ could be recycled multiple times without a significant loss in performance. researchgate.net

Further studies have explored the use of dicationic ionic liquids in conjunction with an imidazolidin-4-one catalyst and trifluoroacetic acid as a co-catalyst. nih.gov In a model Diels-Alder reaction, this system yielded the product with 95% conversion and 87% enantiomeric excess (ee) of the endo-product. nih.gov The catalyst demonstrated good reusability for up to five cycles when 20 mol% of the dicationic ionic liquid was used. nih.gov While the conversion rate remained high for the first three cycles, a slight decrease in enantioselectivity was observed in subsequent runs. nih.gov

| Ionic Liquid | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability | Reference |

|---|---|---|---|---|

| [Bmim]PF₆ | up to 85 | up to 93 | Recyclable with no significant decrease in performance | researchgate.net |

| [Bmim]SbF₆ | Good | Good | Not specified | researchgate.net |

| [Bmim]OTf | Low | Racemic | Not specified | researchgate.net |

| [Bmim]BF₄ | Low | Racemic | Not specified | researchgate.net |

| Dicationic Ionic Liquid | 95 (initial) | 87 (initial) | Reusable for up to 5 cycles with a slight drop in ee | nih.gov |

Multivalency Concepts in Imidazolidin-4-one Catalysis

Multivalency, a concept where multiple catalytic sites are attached to a single molecular scaffold, offers a strategy to enhance catalytic activity and facilitate catalyst recovery. beilstein-journals.orgresearchgate.net This approach has been applied to imidazolidin-4-one catalysis by immobilizing the catalyst onto polymeric supports. beilstein-journals.orgresearchgate.net